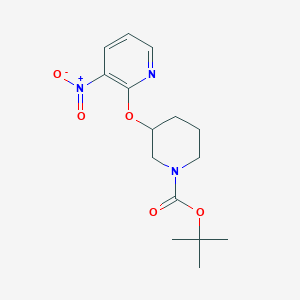

3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-(3-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-5-6-11(10-17)22-13-12(18(20)21)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGNWYVYYFCSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with diverse biological activities. Its structure comprises a piperidine ring, a nitro-substituted pyridine moiety, and a tert-butyl ester functional group, which contribute to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O5 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | tert-butyl 3-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

| InChI Key | PNXXLHDZUGDKKO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC=N2)N+[O-] |

The biological activity of this compound is influenced by its interactions with various biological targets:

- Antiparasitic Activity : The compound has been evaluated for its efficacy against parasitic infections, particularly those caused by Plasmodium species. Structural modifications have been shown to enhance potency against PfATP4 mutations associated with drug resistance .

- Antiviral Properties : Research indicates that related compounds in the same chemical class exhibit antiviral activity against viruses such as HIV and TMV (Tobacco Mosaic Virus). The structure-activity relationship suggests that modifications can lead to improved binding affinities and reduced cytotoxicity .

- Cancer Therapy : Preliminary studies have suggested potential anticancer activity through pathways involving apoptosis induction in various cancer cell lines. The compound's structural features may enhance its interaction with specific protein targets involved in tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antiparasitic Efficacy : In a study assessing the efficacy of various derivatives against malaria parasites, compounds similar to this compound demonstrated significant reductions in parasite viability with EC50 values in the low micromolar range .

- Antiviral Activity : A series of compounds including this derivative were tested for their ability to inhibit viral replication in vitro. One study reported an EC50 value of 0.012 μM against HIV type 1, suggesting strong antiviral potential with minimal cytotoxic effects .

Research Findings

Recent research findings indicate that modifications to the nitro group and piperidine ring can significantly affect the biological activity of this compound:

- Metabolic Stability : Modifications that enhance lipophilicity while maintaining aqueous solubility have been shown to improve metabolic stability in human liver microsomes, which is crucial for drug development .

- Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that substituents on the pyridine ring can either enhance or diminish biological activity depending on their electronic and steric properties. For instance, introduction of halogen groups has been associated with increased potency against specific targets .

Scientific Research Applications

Basic Information

- Molecular Weight : 323.34 g/mol

- Molecular Formula : C15H21N3O5

- CAS Number : 1065484-07-2

Structural Characteristics

The compound features a piperidine ring substituted with a nitro-pyridinyl group and a tert-butyl ester moiety, which contributes to its lipophilicity and potential bioactivity.

Medicinal Chemistry

3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is primarily investigated for its antimicrobial and antitumor properties. The presence of the nitro group is often associated with increased biological activity, making this compound a candidate for further drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial effects. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Neuropharmacology

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Preliminary studies indicate that modifications of piperidine derivatives can influence neurotransmitter systems, potentially leading to new treatments for conditions such as anxiety and depression.

Case Study: Neuroactive Properties

A related study explored the effects of piperidine derivatives on serotonin receptors, showing promising results in modulating receptor activity, which could translate into therapeutic benefits for mood disorders .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Example: Synthesis Pathways

Researchers have utilized the tert-butyl ester as a protective group during synthesis, facilitating the introduction of additional functional groups that enhance biological activity or improve pharmacokinetic profiles .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against cancer cell lines. Results indicate selective cytotoxicity towards certain cancer types while exhibiting lower toxicity toward normal cells.

In Vivo Studies

Animal model studies are essential for assessing the pharmacodynamics and pharmacokinetics of this compound. These studies aim to establish dosage regimens and evaluate therapeutic windows for potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Groups

The following table highlights critical differences between the target compound and its analogs:

*Calculated based on structural analysis.

Detailed Analysis of Structural and Functional Differences

Substituent Linkage and Flexibility

- Oxymethyl Analogs (e.g., ) : The addition of a methylene spacer (CH₂) in compounds like 2-(3-nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester introduces flexibility, which may improve binding to sterically constrained targets but reduce electron-withdrawing effects compared to the direct O-linkage.

Heterocyclic Modifications

- Benzooxazole vs. Pyridine () : The benzooxazole ring in 3-(5-nitrobenzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is planar and fused, enhancing π-π stacking interactions. The sulfanyl (S-) linkage may increase metabolic stability but reduce polarity compared to oxygen.

- Pyridazine vs. The chloro substituent in 3-(6-chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester provides moderate electron-withdrawing effects, distinct from the nitro group’s strong polarization.

Electronic Effects of Substituents

- Methyl Group () : In 3-(5-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, the methyl group is electron-donating, which may improve lipophilicity but reduce polar interactions.

Q & A

What are the established synthetic pathways for 3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

Level : Basic

Answer :

The synthesis typically involves three key steps:

Piperidine Ring Formation : Cyclization of 1,5-diaminopentane derivatives under acidic or basic conditions.

tert-Butyl Ester Introduction : Reaction with tert-butyl chloroformate (Boc anhydride) in the presence of triethylamine (TEA) at 0–25°C.

Nitro-Pyridinyloxy Coupling : Mitsunobu reaction (using DEAD/TPP) or nucleophilic substitution (K₂CO₃/DMF, 80°C) to attach the nitro-pyridinyloxy group.

Yield optimization requires precise control of solvent polarity (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 for Boc anhydride), and temperature (0°C for esterification to minimize side reactions). Over-alkylation is mitigated by slow reagent addition .

Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

Level : Basic

Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Boc group integrity (e.g., tert-butyl singlet at δ 1.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 353.147).

- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).

- X-Ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

How can computational chemistry be leveraged to optimize the synthesis of this compound?

Level : Advanced

Answer :

- Quantum Mechanical Calculations : Density functional theory (DFT, B3LYP/6-31G*) predicts transition states for Boc esterification and nitro group coupling.

- Machine Learning : Recommends optimal solvents (e.g., THF vs. DCM) and catalysts based on reaction databases.

- Reaction Path Sampling : Identifies side pathways (e.g., nitro reduction) for suppression via kinetic control (e.g., lower temperatures) .

How should researchers resolve contradictions in reported reaction yields for this compound?

Level : Advanced

Answer :

Discrepancies arise from:

- Impurities in Starting Materials : Use GC-MS to verify piperidine precursor purity (≥99%).

- Workup Variability : Standardize protocols (e.g., silica gel chromatography vs. recrystallization).

- Design of Experiments (DoE) : Isolate critical factors (e.g., Pd/C catalyst aging reduces nitro reduction efficiency by 12–15%) .

What strategies ensure the stability of this compound under varying storage and reaction conditions?

Level : Advanced

Answer :

- Thermal Stability : Decomposition >120°C (TGA data); store at 2–8°C under argon.

- Hydrolysis Resistance : Neutral buffers (pH 6–8) prevent Boc cleavage during biological assays.

- Light Sensitivity : Use amber vials (UV-Vis λmax 320 nm) .

What methodologies are used to design pharmacologically active derivatives?

Level : Advanced

Answer :

- Bioisosteric Replacement : Swap nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects.

- Asymmetric Synthesis : Introduce chiral centers (e.g., Sharpless epoxidation) for target selectivity.

- Prodrug Strategies : Hydrolyze esters in vivo for improved bioavailability .

How can the tert-butyl ester group be selectively removed without affecting other functional groups?

Level : Advanced

Answer :

- Mild Acidic Conditions : 4M HCl in dioxane (0°C, 2h) preserves acid-labile groups.

- TFA/CH₂Cl₂ (1:4) : Cleaves Boc group at rt in 30 min. Confirm via LC-MS .

What are the critical parameters for scaling up synthesis to kilogram scale?

Level : Advanced

Answer :

- Continuous Flow Reactors : Reduce reaction time by 30% for exothermic steps.

- Process Analytical Technology (PAT) : FTIR/Raman for real-time purity tracking.

- Crystallization Optimization : Anti-solvent addition rate ensures ≥99.5% enantiomeric excess .

How do steric and electronic effects influence the nitro-pyridinyloxy moiety’s reactivity?

Level : Advanced

Answer :

- Electron-Withdrawing Nitro Group : Activates pyridine for nucleophilic substitution (k = 0.15 min⁻¹ in DMF/K₂CO₃ at 80°C).

- Steric Hindrance : Directs substitution to the para position (86% regioselectivity).

- Mulliken Charges : Computational models correlate with reactivity trends .

What experimental approaches validate proposed reaction mechanisms?

Level : Advanced

Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.